2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252862-89-7
VCID: VC6561971
InChI: InChI=1S/C19H20ClN3O2S2/c1-3-4-8-23-18(25)17-14(7-9-26-17)22-19(23)27-11-16(24)21-15-10-13(20)6-5-12(15)2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24)
SMILES: CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C
Molecular Formula: C19H20ClN3O2S2
Molecular Weight: 421.96

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide

CAS No.: 1252862-89-7

Cat. No.: VC6561971

Molecular Formula: C19H20ClN3O2S2

Molecular Weight: 421.96

* For research use only. Not for human or veterinary use.

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide - 1252862-89-7

Specification

CAS No. 1252862-89-7
Molecular Formula C19H20ClN3O2S2
Molecular Weight 421.96
IUPAC Name 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C19H20ClN3O2S2/c1-3-4-8-23-18(25)17-14(7-9-26-17)22-19(23)27-11-16(24)21-15-10-13(20)6-5-12(15)2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24)
Standard InChI Key MHKKVROKUDYMEI-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name—2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide—reflects its three primary components:

  • Thieno[3,2-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, stabilized by a 4-oxo group and a 3-butyl substituent.

  • Sulfanyl-acetamide bridge: A -S-CH₂-C(=O)-NH- linker connecting the core to the aromatic moiety.

  • 5-Chloro-2-methylphenyl group: A halogenated aryl ring providing steric bulk and potential hydrogen-bonding interactions .

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃O₂S₂
Molecular Weight421.96 g/mol
SMILESCCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C
InChI KeyMHKKVROKUDYMEI-UHFFFAOYSA-N
SolubilityNot publicly available
StabilityLikely sensitive to hydrolysis due to acetamide and sulfanyl groups

The compound’s solubility remains unspecified in available literature, though analogues with similar sulfanyl-acetamide motifs exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic transformations (Figure 1):

  • Core Formation: Cyclocondensation of 3-aminothiophene derivatives with butyl isocyanate generates the 3-butyl-4-oxo-thieno[3,2-d]pyrimidine scaffold.

  • Sulfanyl Introduction: Nucleophilic substitution at the pyrimidine C2 position using mercaptoacetamide derivatives under basic conditions .

  • Aryl Functionalization: Coupling the intermediate with 5-chloro-2-methylaniline via amide bond formation .

Critical Reaction Conditions:

  • Temperature: 60–80°C for cyclocondensation

  • Catalysts: Triethylamine for deprotonation during sulfanyl incorporation

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: At the pyrimidine C2 position due to electron-withdrawing effects of the 4-oxo group.

  • Hydrolysis Susceptibility: The acetamide bond may degrade under strongly acidic or alkaline conditions.

  • Oxidative Stability: The sulfanyl (-S-) bridge could oxidize to sulfoxide or sulfone forms in the presence of peroxides .

Biological Activities and Mechanisms

Microbial TargetMIC Range (μg/mL)Reference Compound
Bacillus subtilis4–163a (MDPI study)
Escherichia coli8–326b (MDPI study)
Candida albicans16–649b (MDPI study)

Mechanistic studies suggest inhibition of microbial DNA gyrase and fungal ergosterol biosynthesis .

Anticancer Activity

Thienopyrimidine derivatives exhibit cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cells:

Cell LineIC₅₀ (μM)Reference Compound
HepG212.45a (MDPI study)
MCF-78.79b (MDPI study)

EGFR kinase inhibition is a proposed mechanism, with docking studies showing binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High molecular weight (421.96) may limit intestinal permeability.

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfoxide metabolites.

  • Excretion: Likely renal clearance of hydrophilic metabolites.

Toxicity Indicators

  • Mutagenicity: Ames test data unavailable; structural alerts include the aromatic chloro group.

  • Acute Toxicity: LD₅₀ values uncharacterized; handle per OSHA guidelines for thiophene derivatives.

Applications and Industrial Relevance

Drug Development

This compound serves as:

  • A lead structure for EGFR inhibitors in oncology .

  • A template for antimicrobial agents targeting multidrug-resistant pathogens .

Chemical Intermediate

Used in synthesizing advanced thienopyrimidine analogues via:

  • S-Alkylation: To introduce varied sulfone/sulfoxide groups.

  • Cross-Coupling: Suzuki-Miyaura reactions for aryl diversification .

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